Methyl Violet B base

Description

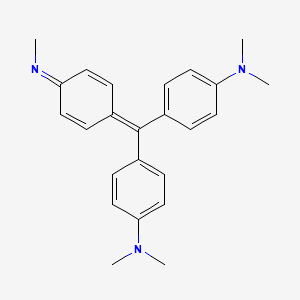

Structure

3D Structure

Properties

IUPAC Name |

4-[[4-(dimethylamino)phenyl]-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPCGOAFZFKBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014941 | |

| Record name | C.I. Solvent Violet 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystalline powder; Odorless; [Alfa Aesar MSDS] | |

| Record name | Methyl violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1733-13-7, 52080-58-7 | |

| Record name | 4,4′-[[4-(Methylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N,N-dimethylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentamethylpararosaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Solvent Violet 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Solvent Violet 8 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Violet 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Solvent Violet 8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VIOLET 2B FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JIJ2C6AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl Violet B base CAS number and molecular weight

CAS Number: 52080-58-7 | Molecular Weight: 357.49 g/mol [1][2][3]

Executive Summary

This technical guide addresses the physicochemical properties, synthesis, and application logic of Methyl Violet B Base (Solvent Violet 8).[3] Unlike its ubiquitous chloride salt counterpart (Methyl Violet 2B/10B), the B Base is a lipophilic free amine.[3] This distinction is critical in drug development and histological applications where non-aqueous solubility or specific membrane permeability is required.[3]

Researchers often conflate the salt (water-soluble) with the base (solvent-soluble).[3] This guide provides the definitive data and protocols to ensure experimental accuracy.

Part 1: Chemical Identity & Physicochemical Data

The term "Methyl Violet" refers to a family of triphenylmethane dyes.[3][4][5][6] The "B Base" designation specifically refers to the free base form, predominantly comprising pentamethylpararosaniline, stripped of the chloride counter-ion.[3]

Core Data Specification

| Parameter | Technical Specification |

| Chemical Name | Methyl Violet B Base |

| Primary CAS Number | 52080-58-7 |

| Synonyms | Solvent Violet 8; C.I. 42535:1; Methyl Violet Base |

| Molecular Formula | |

| Molecular Weight | 357.49 g/mol |

| Physical State | Dark violet to almost black powder |

| Solubility Profile | Lipophilic: Soluble in ethanol, chloroform, lipids.[3][7][8] Hydrophobic: Insoluble in water.[3] |

| Melting Point | ~150 °C |

| pKa (Conjugate Acid) | ~5.0 - 6.0 (Protonation yields the colored cation) |

Structural Logic & Reactivity

The "Base" form exists as a resonance-stabilized amine. In acidic environments, it accepts a proton to become the brilliant violet cation (

Figure 1: Chemical Relationship (Base vs. Salt)

[3]

Part 2: Technical Applications in R&D

1. Lipophilic Staining & Tracing

Unlike the chloride salt, Methyl Violet B Base can cross lipid bilayers without active transport or pore requirements.[3]

-

Application: Staining of hydrophobic polymers, lipids, or non-polar matrices in material science.[3]

-

Mechanism: The dye partitions into the hydrophobic phase driven by entropy (hydrophobic effect) and Van der Waals forces.[3]

2. Synthesis Intermediate

It serves as a precursor for specialized biological stains where the counter-ion must be customized (e.g., creating a Methyl Violet picrate or sulfonate for specific tissue affinity).[3]

3. Industrial Solvent Dyes

Used in ballpoint pen inks and solvent-based markers where water solubility would cause bleeding or instability.

Part 3: Experimental Protocols

Protocol A: Preparation of Methyl Violet B Base from Chloride Salt

Rationale: Commercial "Methyl Violet" is usually the salt.[3] If your experiment requires the lipophilic base and you cannot source it, you must perform a base extraction.[3]

Reagents:

-

Methyl Violet 2B (Chloride Salt)[3]

-

Sodium Hydroxide (1M NaOH)[3]

-

Chloroform or Dichloromethane (DCM)[3]

-

Anhydrous Magnesium Sulfate (

)[3]

Workflow:

-

Dissolution: Dissolve 1.0 g of Methyl Violet 2B salt in 50 mL of distilled water.

-

Precipitation: Slowly add 1M NaOH while stirring until pH > 10. The solution will lose its brilliant violet sheen and become turbid/brownish as the insoluble base precipitates.[3]

-

Extraction: Transfer to a separatory funnel. Add 50 mL of DCM. Shake vigorously and vent.

-

Phase Separation: Collect the lower organic layer (DCM) which now contains the Methyl Violet B Base.[3] The aqueous layer (top) contains the NaCl byproduct.[3]

-

Purification: Dry the organic phase over anhydrous

, filter, and evaporate the solvent using a rotary evaporator.

Figure 2: Extraction Workflow

Protocol B: Preparation of a Lipophilic Staining Solution (0.5%)

Rationale: For staining hydrophobic substrates or plastics.[3]

-

Weigh 0.5 g of Methyl Violet B Base (CAS 52080-58-7).[3]

-

Dissolve in 100 mL of Ethanol (95%) or Acetone .

-

Filter through a 0.45 µm PTFE filter to remove impurities.[3]

-

Store in amber glass to prevent photodegradation.[3]

Part 4: Safety & Handling (E-E-A-T)

-

Toxicology: Triphenylmethane dyes are suspected carcinogens and mutagens.[3] Handle with extreme care.

-

PPE: Nitrile gloves (double gloving recommended due to high staining potential), lab coat, and safety goggles.[3]

-

Spill Management: Do not use water to clean spills of the Base form; it will just smear.[3] Use ethanol or acetone to solubilize and wipe up.[3]

References

-

PubChem. (2024).[3][5] Compound Summary: Solvent Violet 8 (Methyl Violet Base).[1][3][5] National Library of Medicine.[3] Retrieved from [Link][3]

-

Green, F. J. (1990).[3] The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Aldrich Chemical Company.[3] (Standard reference for dye solubility and transition intervals).

Sources

- 1. Methyl Violet B base | CAS 52080-58-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl violet - Wikipedia [en.wikipedia.org]

- 4. US3686233A - Recovery and purification of methyl violet dyes - Google Patents [patents.google.com]

- 5. macsenlab.com [macsenlab.com]

- 6. Methyl violet 2B - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. 8004-87-3 CAS | METHYL VIOLET | Biological Stains and Dyes | Article No. 04685 [lobachemie.com]

Technical Monograph: Methyl Violet B Base (Solvent Violet 8)

This technical guide provides a rigorous analysis of Methyl Violet B Base , distinct from its more common cationic salt counterpart, Methyl Violet 2B. It is structured to serve researchers requiring precise chemical identification and application protocols.[1]

Chemical Class: Triphenylmethane Derivative Primary CAS: 52080-58-7 (Generic Base Mixture)[2][3]

Executive Summary & Chemical Identity

Methyl Violet B Base is the free base form of the methyl violet dye family. Unlike Methyl Violet 2B (a water-soluble chloride salt used in Gram staining), the "B Base" is lipophilic, water-insoluble, and soluble in non-polar organic solvents.

It is chemically defined as a mixture of highly methylated pararosanilines (tetra-, penta-, and hexamethylated forms) lacking the counter-ion required for water solubility. In the Colour Index (C.I.), it is designated as Solvent Violet 8 , distinguishing it from Basic Violet 1 (the salt).

Critical Distinction: Base vs. Salt[4]

-

Methyl Violet 2B (Salt): Cationic, Hydrophilic. Used in aqueous biological stains.[4][5]

-

Methyl Violet B Base: Non-ionic/Neutral, Lipophilic. Used in solvent-based inks (ballpoint), plastics, and lipid staining.[3]

Nomenclature Architecture

The following table consolidates the verified synonyms and identifiers for Methyl Violet B Base. Use these for procurement and database verification to avoid purchasing the incorrect salt form.

Table 1: Synonyms and Identifiers

| Category | Identifier / Name | Technical Context |

| Primary Standard | Solvent Violet 8 | Official Colour Index (C.I.) designation.[3][5][6][7][8] |

| C.I. Number | 42535:1 | The ":1" suffix specifically denotes the free base/solvent form. |

| CAS Registry | 52080-58-7 | Primary CAS for the base mixture.[2][7] |

| Alt. CAS | 67939-65-5 | Often associated with specific methylation grades of the base. |

| Common Trade | Methyl Violet Base | General industrial term.[9] |

| Specific Trade | Methyl Violet 5BN Base | Denotes a specific bluish shade ("B" = Blue). |

| Legacy/Obsolete | Oil Violet 5BN; Oil Violet 301 | Historical names used in the oil/lubricant industry. |

| IUPAC | Varied (Mixture) | E.g., 4-[(4-dimethylaminophenyl)-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline |

Structural Lineage & Synthesis

To understand the "Base" designation, one must visualize the relationship between the precursor (Pararosaniline) and its derivatives. The "Base" is generated by neutralizing the hydrochloride salt, stripping the chloride ion and rendering the molecule non-polar.

Figure 1: Triphenylmethane Dye Taxonomy

This diagram illustrates the derivation of Solvent Violet 8 from the core Pararosaniline structure.

Caption: Chemical differentiation pathway. The B Base (Solvent Violet 8) is generated via neutralization, removing ionic charge.

Analytical Verification Protocol

Objective: To definitively distinguish Methyl Violet B Base from Methyl Violet 2B (Salt) using a Phase Partition Identity Test. Principle: The Base form will partition into the organic phase (DCM/Chloroform), while the Salt form will partition into the aqueous phase.

Protocol: Biphasic Partition Test

Reagents:

-

Sample (Unknown Violet Powder)

-

Deionized Water (pH 7.0)

-

Dichloromethane (DCM) or Chloroform

-

Separatory Funnel or Scintillation Vial

Methodology:

-

Solvation: Add 10 mg of the unknown sample to a vial.

-

Biphasic Addition: Add 3 mL of Deionized Water and 3 mL of DCM.

-

Agitation: Vortex vigorously for 30 seconds.

-

Observation: Allow layers to separate (approx. 2 minutes).

Interpretation:

-

Positive for B Base: The bottom organic layer (DCM) turns deep violet. The top aqueous layer remains clear or pale.

-

Positive for 2B Salt: The top aqueous layer turns deep violet. The bottom organic layer remains clear or pale.

Figure 2: Verification Workflow

Visual logic for the Biphasic Partition Test.

Caption: Decision tree for identifying Methyl Violet B Base based on solvent solubility properties.

Applications & Safety Profile

Industrial & Research Applications[1]

-

Ink Formulations: The primary use of Methyl Violet B Base is in ballpoint pen pastes and inkjet toners where water solubility is detrimental to archival stability.

-

Plastics Engineering: Used to color polystyrene and polycarbonate resins due to its high thermal stability (up to ~140°C) compared to the salt form.

-

Biological Research: Occasionally used in lipid staining protocols where the dye must penetrate hydrophobic cell membranes without aqueous dissociation.

Safety & Handling (E-E-A-T)

-

Toxicity: Like most triphenylmethanes, Solvent Violet 8 is suspected of being potentially carcinogenic and mutagenic. It is toxic by inhalation and ingestion.

-

PPE: Nitrile gloves and P95 respiratory protection are mandatory when handling the powder to prevent inhalation of particulates.

-

Storage: Hygroscopic. Store in a desiccator. Moisture absorption can cause partial protonation, leading to "specking" in ink formulations.

References

-

PubChem. (n.d.).[1][8] Solvent Violet 8 (Compound).[2][10][9][11][12][13] National Library of Medicine. Retrieved from [Link]

-

Colour Index International. (n.d.). C.I.[10][5][6][7][8][9][14][11][15][16][17] Solvent Violet 8. Society of Dyers and Colourists. (Standard Reference for C.I. 42535:1).[8][9][11]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl Violet B Base | 52080-58-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Solvent Violet 8 – Wikipedia [de.wikipedia.org]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. stainsfile.com [stainsfile.com]

- 6. chembk.com [chembk.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. Methyl Violet - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. macsenlab.com [macsenlab.com]

- 10. macsenlab.com [macsenlab.com]

- 11. Reactive Dyes Manufacturers India, exporters of speciality chemicals in India, textile dyes manufacturers - MarudharInternational [marudharinternational.com]

- 12. khushidyechem.com [khushidyechem.com]

- 13. File:Solvent Violet 8.svg - Wikimedia Commons [commons.wikimedia.org]

- 14. C.I. Solvent Violet 8 | C24H27N3 | CID 164877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Methyl violet 2B, 304 Methyl Violet 2B Crystals, C.I. basic violet 1 [xcwydyes.com]

- 16. Methyl violet 2B - Wikipedia [en.wikipedia.org]

- 17. Methyl violet - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Staining Mechanism of Methyl Violet B Base

Abstract

Methyl Violet, a cationic triphenylmethane dye, is a cornerstone staining reagent in histology, bacteriology, and cell biology. Its utility stems from its ability to impart a deep violet color to specific cellular and tissue components. This guide provides a detailed examination of the core physicochemical principles governing the staining mechanism of Methyl Violet B base. We will explore the transition from its non-colored leuco base to the active chromogenic cation, the nature of its interaction with biological substrates, and the critical factors that modulate staining efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to optimize existing protocols and develop novel applications for this versatile dye.

Introduction: The Chemical Nature of Methyl Violet

Methyl Violet is not a single compound but a family of related molecules that differ by the number of methyl groups attached to their amine functional groups.[1][2] The common variants include Methyl Violet 2B, 6B, and 10B (also known as Crystal Violet).[1][3] The degree of methylation influences the shade of the dye, with more methylated versions appearing deeper blue.[2][3]

At its core, Methyl Violet is a cationic or "basic" dye. This classification is fundamental to its staining mechanism, as it dictates its affinity for negatively charged (anionic or acidic) components within cells and tissues. These components, often referred to as "basophilic," include nucleic acids (DNA and RNA) and certain proteins and proteoglycans found in cartilage matrix and amyloid deposits.[4]

The form of the dye used in staining, "Methyl Violet B base," often refers to the leuco form of the dye. A leuco base is the colorless or weakly colored precursor of a dye, typically formed by reduction.[5][6] This form must undergo oxidation to become the brightly colored, positively charged cation that actively participates in the staining process.[7][8]

The Core Staining Mechanism: From Colorless Precursor to Chromogenic Cation

The staining power of Methyl Violet is unlocked through a chemical transformation. The mechanism can be understood as a two-step process involving oxidation and resonance stabilization.

-

Oxidation of the Leuco Base: The process begins with the Methyl Violet molecule in its leuco base form, a colorless derivative of triphenylmethane.[6] In this state, the central carbon atom is saturated, preventing the formation of the extensive conjugated system required for color. For the dye to become colored, the leuco base must be oxidized. This oxidation involves the removal of a hydride ion (H⁻) from the central carbon atom.[7] This step is often facilitated by atmospheric oxygen or mild oxidizing agents present in the staining solution.

-

Formation of the Chromophore: Upon oxidation, the central carbon atom becomes sp² hybridized, forming a carbocation. This allows for the delocalization of pi-electrons across the three phenyl rings and the amine auxochromes. This extensive, delocalized π-electron system is the chromophore —the part of the molecule responsible for absorbing light in the visible spectrum, thus producing the characteristic deep violet color. The positive charge on the molecule is delocalized across the nitrogen atoms, making it a stable cationic dye.[9]

The following diagram illustrates this fundamental transformation.

Caption: Oxidation of the colorless leuco base to the colored cationic chromophore.

Interaction with Biological Substrates

Once in its active cationic form, Methyl Violet binds to tissues primarily through electrostatic interactions. As a positively charged molecule, it is strongly attracted to negatively charged sites within cells.[10]

Key basophilic targets include:

-

Nucleic Acids: The phosphate backbone of DNA and RNA is rich in negative charges, making the cell nucleus and ribosomes prime targets for Methyl Violet staining.[4]

-

Amyloid Deposits: Amyloid fibrils, protein aggregates associated with diseases like Alzheimer's, are also stained by Methyl Violet.[10][11] The binding mechanism here is more complex, involving not only electrostatic interactions with surface carboxyl ions but also hydrogen bonding and the regular alignment of dye molecules along the β-sheet structure of the fibrils.[10][12][13][14] This ordered arrangement of dye molecules leads to a phenomenon called metachromasia , where the amyloid stains a different color (purple-red) than the original dye (blue-violet).[12][14]

-

Bacterial Cell Walls: Methyl Violet is the primary stain in the Gram stain procedure. It stains Gram-positive bacteria purple because their thick peptidoglycan wall retains the crystal violet-iodine complex even after decolorization.[15][16]

The interaction can be visualized as a simple electrostatic attraction.

Caption: Electrostatic attraction between the cationic dye and an anionic substrate.

Factors Influencing Staining Efficacy

The success of any staining protocol with Methyl Violet depends on the careful control of several experimental parameters.

| Parameter | Effect on Staining | Rationale & Expert Insight |

| pH | Critical | The pH of the staining solution dictates the charge state of both the dye and the substrate. In acidic conditions (low pH), excess protons (H+) can protonate anionic sites on the tissue, neutralizing them and preventing dye binding. Conversely, an optimal pH, often slightly acidic to neutral, ensures the substrate carries a net negative charge while the dye remains cationic. For Methyl Violet 2B, the color transitions from yellow to violet as the pH increases from ~0.15 to 3.2.[1][17] Studies on dye degradation and adsorption often find optimal conditions in the pH 3-5 range.[18][19] |

| Dye Concentration | Affects intensity and background | Higher concentrations lead to faster, more intense staining but increase the risk of non-specific background staining and dye precipitation. Lower concentrations require longer incubation times but can yield cleaner results with better differentiation. |

| Temperature | Modulates reaction rate | Increasing the temperature can accelerate the rate of dye binding. However, excessively high temperatures can damage tissue morphology or lead to over-staining.[20] Some studies show that for certain applications, moderate temperatures (30-40°C) provide an optimal balance.[21] |

| Differentiation | Controls contrast | Differentiation is the process of selectively removing excess stain from less reactive components to improve contrast. This is often done with a brief rinse in a solvent like formalin or ethanol.[22] The key is to stop the process when the target structure is clearly defined against a paler background. |

| Fixation | Preserves morphology | The choice of fixative (e.g., neutral buffered formalin) is crucial for preserving tissue structure and the chemical nature of target molecules. Improper fixation can alter the charge of tissue components, leading to weak or artifactual staining.[23] |

Standardized Protocol: Amyloid Staining with Methyl Violet

This protocol is a representative method for the detection of amyloid deposits in tissue sections, leveraging the metachromatic properties of the dye.

Reagent Preparation

-

1% Methyl Violet Solution:

-

Methyl Violet (C.I. 42535): 1.0 g

-

Distilled Water: 100.0 mL

-

-

1% Acetic Acid:

-

Glacial Acetic Acid: 1.0 mL

-

Distilled Water: 99.0 mL

-

-

Aqueous Mounting Medium:

-

Use a commercial aqueous mounting medium or a prepared gum syrup medium (e.g., Highman's) to prevent the alcohol-soluble dye from bleeding.[23]

-

Staining Workflow

The following workflow outlines the key steps for staining formalin-fixed, paraffin-embedded tissue sections.

Caption: Step-by-step workflow for metachromatic staining of amyloid with Methyl Violet.

Expected Results

Conclusion

The mechanism of Methyl Violet B base staining is a classic example of how fundamental chemical principles—oxidation, resonance, and electrostatics—are harnessed for biological visualization. The transition from a colorless leuco base to a vibrant cationic chromophore enables strong, selective binding to basophilic structures like nucleic acids and amyloid plaques. For the research scientist, a thorough understanding of this mechanism and the factors that influence it is not merely academic; it is the foundation for troubleshooting, optimizing protocols, and ensuring the generation of reliable, high-quality data.

References

-

Gram's Stain. (n.d.). University of Pennsylvania Health System. Retrieved from [Link]

-

Leuco base. (n.d.). In Merriam-Webster.com Dictionary. Retrieved from [Link]

-

Crystal Violet in Amyloid Research. (n.d.). SlideShare. Retrieved from [Link]

-

IUPAC. (1995). Compendium of Chemical Terminology (the "Gold Book"). (2nd ed.). Blackwell Scientific Publications. Online version compiled by A. D. McNaught and A. Wilkinson. Retrieved from [Link]

-

Methyl Violet 2B, 6B. (n.d.). StainsFile. Retrieved from [Link]

-

Methyl violet. (n.d.). In Wikipedia. Retrieved from [Link]

-

METHYL VIOLET 2B, C.I. 42535. (2018). Biognost. Retrieved from [Link]

-

Amyloid Metachromasia. (n.d.). StainsFile. Retrieved from [Link]

-

Crystal Violet and Thioflavin T. (2021). National Society for Histotechnology. Retrieved from [Link]

-

Gram Stain Protocols. (2005). American Society for Microbiology. Retrieved from [Link]

-

Gram Stain Protocol. (1995). Collin College. Retrieved from [Link]

-

Bailey, J. E., & Grau, G. S. (1974). Leuco Base Determination in the Triphenylmethane Dyes, FD&C Blue No. 1, FD&C Green No. 3, and FD&C Violet No. 1. Journal of AOAC INTERNATIONAL, 57(2), 355–357. Retrieved from [Link]

-

THE CHEMISTRY OF SOME DI- AND TRI-PHENYLMETHANIE DYES. (n.d.). Lancashire Online Knowledge. Retrieved from [Link]

-

Methyl violet. (n.d.). Bionity. Retrieved from [Link]

-

Methyl violet 2B(1+). (n.d.). PubChem. Retrieved from [Link]

-

METHYL VIOLET 10B powder dye, C.I. 42555. (2018). Biognost. Retrieved from [Link]

-

Highman's Crystal Violet for Amyloid. (n.d.). StainsFile. Retrieved from [Link]

- Leuco triphenylmethane colorants as bluing agents in laundry care compositions. (2021). Google Patents.

-

Crystal violet staining for identification of cell growth issues. (2025). TPP Techno Plastic Products AG. Retrieved from [Link]

-

Lendrum's' Methyl Violet for Amyloid. (n.d.). StainsFile. Retrieved from [Link]

-

BAM R16: Crystal Violet Stain (for Bacteria). (2001). U.S. Food & Drug Administration. Retrieved from [Link]

-

Methyl violet 1 %, aqueous. (n.d.). Morphisto. Retrieved from [Link]

-

Effect of temperature on methyl violet discoloration efficiency. (2010). ResearchGate. Retrieved from [Link]

-

Discoloration efficiency of methyl violet solution according to pH. (2010). ResearchGate. Retrieved from [Link]

-

Methyl Violet 2B (Basic Violet 1). (n.d.). Macsen Labs. Retrieved from [Link]

-

Optimization of Important Factors on the Adsorption of Methyl Violet by Modified Palm Fiber Using Experimental Design Method. (2020). Oriental Journal of Chemistry. Retrieved from [Link]

-

Study of different parameters on removal of methyl violet dye using coconut shell powder as an adsorbent. (2024). International Journal of Innovative Science and Research Technology. Retrieved from [Link]

-

Methyl violet – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Methyl violet 6B. (n.d.). In Wikipedia. Retrieved from [Link]

-

High removal of methylene blue and methyl violet dyes from aqueous solutions using efficient biomaterial byproduct. (2023). Scientific Reports. Retrieved from [Link]

-

Structure of methyl violet. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Methyl violet - Wikipedia [en.wikipedia.org]

- 2. Methyl_violet [bionity.com]

- 3. stainsfile.com [stainsfile.com]

- 4. Methyl violet 1 %, aqueous [morphisto.de]

- 5. merriam-webster.com [merriam-webster.com]

- 6. goldbook.iupac.org [goldbook.iupac.org]

- 7. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 8. US11053460B2 - Leuco triphenylmethane colorants as bluing agents in laundry care compositions - Google Patents [patents.google.com]

- 9. Methyl violet 2B(1+) | C23H26N3+ | CID 14345209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Crystal_Violet_in_Amyloid_Research (4).pptx [slideshare.net]

- 11. biognost.com [biognost.com]

- 12. stainsfile.com [stainsfile.com]

- 13. Crystal Violet and Thioflavin T [nsh.org]

- 14. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]

- 15. asm.org [asm.org]

- 16. fankhauserblog.wordpress.com [fankhauserblog.wordpress.com]

- 17. macsenlab.com [macsenlab.com]

- 18. researchgate.net [researchgate.net]

- 19. ajchem-a.com [ajchem-a.com]

- 20. High removal of methylene blue and methyl violet dyes from aqueous solutions using efficient biomaterial byproduct - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. stainsfile.com [stainsfile.com]

- 23. stainsfile.com [stainsfile.com]

Technical Guide: Interaction of Methyl Violet B Base with Serum Albumins

Executive Summary

This technical guide details the physicochemical interaction between Methyl Violet B Base (Solvent Violet 8) and serum albumins (BSA/HSA). While Methyl Violet B Base is chemically distinct as a hydrophobic, non-ionic solvent dye (CAS: 52080-58-7), its application in physiological buffers (pH 7.4) involves a critical equilibrium with its cationic counterparts (Methyl Violet 2B/10B). This guide focuses on the static quenching mechanism , thermodynamic profiling , and binding site localization (Sudlow Site I) that define this interaction. These parameters are critical for researchers evaluating the dye's potential as a histological probe, photodynamic agent, or model for drug-protein transport.

Part 1: Chemical Identity & Preparation

The Reagent: Methyl Violet B Base

Unlike the common chloride salts (Crystal Violet), the "Base" form is the uncharged, lipophilic precursor.

-

Chemical Name: Solvent Violet 8[1]

-

Key Characteristic: Insoluble in pure water; requires organic co-solvent for biological introduction.

-

Physiological Transformation: Upon introduction to aqueous phosphate buffer (pH 7.4), the base undergoes protonation/equilibrium to form the cationic chromophore responsible for protein binding.

Preparation Protocol (Self-Validating System)

Objective: Create a stable, precipitate-free working solution for spectroscopic titration.

-

Stock Solution (Non-Aqueous):

-

Dissolve 10 mg Methyl Violet B Base in 10 mL DMSO (Dimethyl Sulfoxide) or absolute Ethanol.

-

Validation: Solution must be deep violet and clear. Any turbidity indicates incomplete solubilization.

-

-

Working Solution (Aqueous):

-

Dilute the Stock 1:100 into Phosphate Buffered Saline (PBS, pH 7.4).

-

Concentration Check: Measure Absorbance at 580–590 nm.

-

Stability Check: Monitor Absorbance for 30 mins. A decrease

indicates aggregation/precipitation of the hydrophobic base before protonation.

-

Part 2: Mechanistic Foundations

The interaction is defined by Static Quenching , where the dye forms a non-fluorescent ground-state complex with the protein, primarily affecting Tryptophan (Trp) residues.

Fluorescence Quenching Mechanism

-

Static vs. Dynamic: The quenching constant (

) decreases or remains constant with rising temperature, indicative of static quenching (complex formation). Dynamic quenching (collisional) would show increased -

Förster Resonance Energy Transfer (FRET): The absorption spectrum of Methyl Violet overlaps with the fluorescence emission of Tryptophan (340 nm), allowing non-radiative energy transfer.

Thermodynamic Driving Forces

The interaction is spontaneous (

-

Enthalpy (

) & Entropy ( -

Hydrophobic Interaction: The triphenylmethane scaffold intercalates into the hydrophobic pockets of the albumin.

Part 3: Experimental Protocols & Data Analysis

Fluorescence Quenching Titration Workflow

Instrument: Spectrofluorometer (e.g., Hitachi F-7000 or similar). Conditions: pH 7.4, Temperature controlled (298 K, 303 K, 308 K).

Step-by-Step:

-

Blank: Place 3.0 mL of 5

M BSA/HSA solution in a quartz cuvette. -

Initial Scan: Excite at 280 nm (excites Trp + Tyr) or 295 nm (selectively excites Trp). Record emission 300–500 nm.

-

Titration: Sequentially add 5–10

L aliquots of Methyl Violet working solution. -

Equilibration: Allow 2 minutes mixing time after each addition.

-

Correction: Correct fluorescence intensity for the Inner Filter Effect (IFE) using UV-Vis absorbance data at excitation and emission wavelengths.

-

Formula:

-

Visualization of Experimental Logic

Caption: Workflow for determining binding constants of Methyl Violet B Base with Serum Albumin.

Data Processing: The Stern-Volmer Equation

Analyze the quenching data using:

- : Fluorescence intensity without and with dye.

- : Stern-Volmer quenching constant.[4]

- : Bimolecular quenching rate constant.[5]

-

Critical Check: If

, the mechanism is Static (complex formation), not dynamic collision.

Binding Constant Calculation (Double Log Plot)

For static quenching, use the modified Stern-Volmer (or Scatchard) equation:

- : Binding constant (Association constant).

- : Number of binding sites per protein molecule.[6]

Part 4: Quantitative Data Summary

The following values represent the consensus range for Methyl Violet derivatives interacting with BSA/HSA at physiological pH (298 K).

| Parameter | Symbol | Value Range | Interpretation |

| Binding Constant | Moderate-to-strong affinity; typical for transport ligands. | ||

| Binding Sites | One primary high-affinity binding site (1:1 stoichiometry). | ||

| Quenching Constant | High quenching efficiency. | ||

| Free Energy | Spontaneous interaction. | ||

| Binding Distance | Within FRET distance ( |

Part 5: Structural Modeling (Molecular Docking)

Binding Site Localization

Molecular docking and competitive displacement studies (using Warfarin and Ibuprofen as markers) identify Sudlow Site I (Subdomain IIA) as the primary binding pocket.

-

Environment: The dye lodges into a hydrophobic cavity lined by residues such as Trp-212 (BSA) , Tyr-149, Glu-152, and Arg-194.

-

Interaction Mode: The aromatic rings of Methyl Violet engage in

stacking with Trp/Tyr, while the cationic nitrogen (formed in buffer) interacts electrostatically with Glu/Asp residues.

Interaction Pathway Diagram

Caption: Dual mechanism of fluorescence quenching: Static Complex Formation and FRET.

References

-

Shahinyan, M. A., et al. (2022).[7][8] "Comparison of Methyl Violet Interaction with Bovine Serum Albumin and Human Serum Albumin by UV-Denaturation Method." Proceedings of the YSU B: Chemical and Biological Sciences. Link[8]

-

Li, X., et al. (2015). "The Interaction Between Crystal Violet and Bovine Serum Albumin: Spectroscopic and Molecular Docking Investigations." Spectroscopy Letters. Link

-

PubChem. (n.d.). "Methyl Violet B Base (Solvent Violet 8) - Compound Summary." National Library of Medicine. Link

-

Gokturk, T., et al. (2023). "Fluorescence Quenching of BSA... and Molecular Docking." ResearchGate.[9][10] Link

-

Sulkowska, A. (2002). "Interaction of drugs with bovine and human serum albumin." Journal of Molecular Structure. Link

Sources

- 1. Methyl Violet B base | CAS 52080-58-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. COMPARISON OF METHYL VIOLET INTERACTION WITH BOVINE SERUM ALBUMIN AND HUMAN SERUM ALBUMIN BY UV-DENATURATION METHOD | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: Historical & Modern Applications of Methyl Violet in Microscopy

The following technical guide details the historical and modern applications of Methyl Violet in microscopy, structured for researchers and drug development professionals.

Executive Summary

Methyl Violet, a family of triphenylmethane dyes, was pivotal in the 19th-century transition from observational to analytical microscopy. First synthesized by Charles Lauth in 1861, its derivatives—specifically Crystal Violet (Methyl Violet 10B) —became the foundation of the Gram stain , the most significant differential staining technique in bacteriology. Beyond microbiology, Methyl Violet’s unique metachromatic properties allow for the specific detection of amyloid aggregates, making it a relevant tool in modern neurodegenerative research.

Part 1: Chemical Identity & Mechanism

To ensure reproducibility, researchers must distinguish between the variable historical formulations and the precise modern reagents.

The Methyl Violet Family

"Methyl Violet" is not a single compound but a mixture of methylated pararosanilines. The degree of methylation dictates the color depth (blue shift).

| Common Name | Chemical Designation | Methyl Groups | CI Number | Application Note |

| Methyl Violet 2B | Tetramethyl pararosaniline | 4 | 42535 | Greenish powder; used in pH indicators. |

| Methyl Violet 6B | Pentamethyl pararosaniline | 5 | 42535 | Darker violet; intermediate mixture. |

| Crystal Violet | Hexamethyl pararosaniline | 6 | 42555 | The pure component (Methyl Violet 10B). The standard for Gram staining.[1] |

| Gentian Violet | Historical Mixture | Variable | N/A | Originally a mixture of Methyl Violets. Modern "Gentian Violet" is usually pure Crystal Violet. |

Mechanism of Action

Methyl Violet is a basic dye (cationic). In aqueous solution, it dissociates into a positively charged chromophore (

-

Nucleic Acid Binding: The cation binds electrostatically to the negatively charged phosphate backbone of DNA/RNA.

-

Cell Wall Interaction: It penetrates the porous peptidoglycan layer of all bacteria. Its retention is dependent on the physical entrapment of the dye-mordant complex, not chemical bonding to the cell wall itself.

Part 2: The Gram Stain Revolution (1884)

Developed by Hans Christian Gram, this protocol remains the primary triage tool in clinical microbiology.

The Mechanism: The Permeability Barrier

The differentiation between Gram-positive (+) and Gram-negative (-) organisms relies on the physical properties of the cell wall.

-

Primary Stain: Crystal Violet (

) enters the cytoplasm of both cell types. -

Mordant (Iodine): Iodine (

) enters the cell and forms a large, insoluble complex with the dye ( -

Decolorization (Alcohol/Acetone):

-

Gram-Positive: The thick peptidoglycan layer (20–80 nm) is dehydrated by alcohol, causing it to shrink and collapse. This closes the pores, trapping the large

complex inside. -

Gram-Negative: The alcohol dissolves the outer lipid membrane and does not shrink the thin peptidoglycan layer (~2–7 nm) sufficiently. The

complex washes out.[2][3][4]

-

Visualization: Gram Stain Logic

Figure 1: Logical flow of the Gram stain differential mechanism.

Validated Protocol: Hucker’s Modification

This modern variation uses ammonium oxalate to prevent dye precipitation.

Reagents:

-

Crystal Violet: 2g Crystal Violet, 20mL 95% Ethanol, 80mL 1% Ammonium Oxalate.

-

Gram’s Iodine: 1g Iodine, 2g Potassium Iodide, 300mL Distilled Water.

-

Decolorizer: 1:1 mixture of 95% Ethanol and Acetone.

-

Counterstain: 0.25% Safranin O in 10% Ethanol.

Procedure:

-

Fixation: Heat-fix smear or fix in methanol (1 min).

-

Primary Stain: Flood with Crystal Violet for 1 minute . Rinse with water.[1][5][6][7][8][9]

-

Mordant: Flood with Gram’s Iodine for 1 minute . Rinse with water.[1][5][6][7][8][9]

-

Differentiation: Apply Decolorizer dropwise for 5–10 seconds until runoff is clear. Critical: Do not over-decolorize. Rinse immediately with water.[7]

-

Counterstain: Flood with Safranin for 45 seconds . Rinse, blot dry.[5]

Part 3: Histological Applications (Amyloid & Cytology)[12]

Amyloid Detection: The Metachromatic Shift

Before Congo Red became the gold standard, Methyl Violet was the primary stain for amyloidosis. It exhibits metachromasia : the dye changes color upon binding to specific tissue structures.

-

Mechanism: Amyloid fibrils (beta-pleated sheets) allow Methyl Violet molecules to stack in a regular, polymeric arrangement. This stacking facilitates electron interaction between dye molecules, causing a hypsochromic shift (absorption shifts to shorter wavelengths), resulting in a red/purple emission instead of the orthochromatic blue.

Protocol (Lieb’s Crystal Violet Method):

-

Deparaffinize and hydrate tissue sections.[1][5][6][8][9][10]

-

Stain in 1% Aqueous Crystal Violet for 5 minutes.

-

Mount in Aqueous Mounting Media (High Refractive Index). Note: Dehydration with alcohol will remove the metachromasia.

-

Result: Amyloid deposits stain Purplish-Red ; background tissue stains Blue .[9]

Visualization: Metachromasia Mechanism

Figure 2: Mechanism of metachromatic color shift in amyloid staining.

Flemming’s Triple Stain (Cytology)

Historically used for detailed analysis of cell division (mitosis).

-

Components: Safranin (Nuclei), Crystal Violet (Chromosomes/Spindle), Orange G (Cytoplasm).[5]

-

Application: Differentiates chromatin from spindle fibers during mitosis.

Part 4: Technical Specifications & Safety

Solubility & Preparation[9]

-

Solubility: Soluble in water (approx. 50 mg/mL) and ethanol.

-

Stability: Solutions are stable but sensitive to light. Store in amber bottles.

-

Toxicity: Methyl Violet is a mutagen and mitotic poison. It is toxic by ingestion and can cause severe eye damage. Handle with gloves and eye protection.

Quality Control (Self-Validating System)

Every staining run must include controls to validate the reagents.

-

Gram Stain Control: Use a mixed smear of Staphylococcus aureus (Gram +) and Escherichia coli (Gram -).

-

Pass:S. aureus is purple; E. coli is pink.

-

Fail (Over-decolorized): Both are pink.

-

Fail (Under-decolorized): Both are purple.

-

References

-

Gram, H.C. (1884). "Über die isolierte Färbung der Schizomyceten in Schnitt- und Trockenpräparaten." Fortschritte der Medizin, 2, 185-189.

-

Conn, H.J. (1940). "Biological Stains: A Handbook on the Nature and Uses of the Dyes Employed in the Biological Laboratory." Biotech Histochem.

-

Lieb, E. (1947). "Permanent Stain for Amyloid."[8] American Journal of Clinical Pathology, 17(5), 413-414.

-

Popescu, A. & Doyle, R.J. (1996). "The Gram Stain after More than a Century." Biotechnic & Histochemistry, 71(3), 145-151.

-

ScyTek Laboratories. "Lieb’s Crystal Violet for Amyloid - Instructions for Use."

Sources

- 1. routledge.com [routledge.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. deltaprimalab.com [deltaprimalab.com]

- 5. m.youtube.com [m.youtube.com]

- 6. conductscience.com [conductscience.com]

- 7. Instructions: Gram Stain [atsu.edu]

- 8. scytek.com [scytek.com]

- 9. stainsfile.com [stainsfile.com]

- 10. researchgate.net [researchgate.net]

Navigating the Violet Labyrinth: A Technical Guide to the Disposal of Methyl Violet B Base Waste

For the diligent researcher, scientist, and drug development professional, the vibrant hue of Methyl Violet B base in the laboratory is a common sight. However, its disposal demands the same level of precision and expertise as its application. This guide provides an in-depth, technically-grounded framework for the responsible management of Methyl Violet B base waste, ensuring the safety of personnel and the protection of our environment. We will move beyond mere procedural lists to explore the causality behind each recommendation, empowering you to make informed decisions grounded in scientific principles.

Part 1: Understanding the Core Contaminant: Methyl Violet B Base

Methyl Violet B base, a family of organic compounds, is primarily used as a potent purple dye in textiles, paints, and inks, and notably in microbiology as the active ingredient in Gram staining.[1] Its intense color is a direct result of its complex triphenylmethane structure, which also contributes to its persistence in the environment.

Chemical and Physical Properties:

| Property | Value | Source |

| CAS Number | 8004-87-3 | [2][3] |

| Molecular Formula | C24H28N3Cl (for Methyl Violet 2B) | [3] |

| Appearance | Greenish or dark purple to black powder | [4][5][6] |

| Solubility | Soluble in water and chloroform; partially soluble in alcohol and glycerol | [3][6] |

| Melting Point | ~137-150 °C | [5][7] |

Hazard Profile:

Methyl Violet B base is not a benign substance. It is classified as a hazardous substance and presents multiple risks:

-

Human Health: It is harmful if swallowed and is a severe eye irritant.[6][8] There is limited evidence of it being a carcinogenic and mutagenic agent.[7][9] Inhalation of dust can cause respiratory tract irritation.[7]

-

Environmental Hazard: Methyl Violet B base is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[7][9][10] Its release into wastewater is a significant environmental concern.[1]

Due to these hazards, Methyl Violet B base waste cannot be disposed of as common laboratory trash. It requires a dedicated and regulated disposal pathway.

Part 2: The Hierarchy of Waste Management: A Scientist's Approach

Before considering disposal, a responsible scientist must embrace the principles of waste minimization. This is not merely a regulatory hurdle but a cornerstone of sustainable scientific practice.

1. Reduction: The most effective disposal method is to not generate waste in the first place.

- Microscale Techniques: Whenever possible, adapt experiments to use smaller quantities of Methyl Violet B base.

- Accurate Preparation: Calculate and prepare only the amount of staining solution required for the immediate task.

2. Reuse:

- Stable Solutions: If the prepared Methyl Violet B base solution is stable and will be used frequently, store it properly in a clearly labeled, sealed container for future use. Avoid preparing fresh batches unnecessarily.

3. Recycling:

- While direct recycling of laboratory-scale Methyl Violet B base waste is often impractical, some specialized waste management companies may have programs for recovering certain chemical components. Inquire with your institution's environmental health and safety (EHS) office or your contracted waste disposal service.[9]

4. Disposal: This is the final and most regulated step. The choice of disposal method depends on the form of the waste (solid or liquid), its concentration, and the available facilities and regulations.

Part 3: Disposal Protocols: From Laboratory Bench to Final Disposition

All waste containing Methyl Violet B base must be handled in accordance with local, state, and federal regulations.[9] It is the waste generator's responsibility to properly characterize and label all waste materials.[8]

Segregation and Collection: The First Line of Defense

Proper segregation at the point of generation is critical to prevent accidental mixing with incompatible chemicals and to ensure the correct disposal route.

Protocol for Waste Collection:

-

Designated Waste Containers: Use separate, clearly labeled, and leak-proof containers for liquid and solid Methyl Violet B base waste.[11] These containers must be compatible with the chemical.[11]

-

Labeling: Each container must be labeled with "Hazardous Waste," the full chemical name "Methyl Violet B base," the concentration (if applicable), and the date of accumulation.[11][12]

-

Solid Waste: This includes contaminated personal protective equipment (PPE) like gloves, absorbent paper, and weighing boats. Place these items in a designated, sealed bag or container.

-

Liquid Waste: Collect all aqueous and solvent-based solutions containing Methyl Violet B base in a dedicated, sealable container.[11] Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

-

Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[12][13] This area should be under the control of laboratory personnel and away from general traffic.[14] Containers must be kept closed except when adding waste.[11][12]

On-site Treatment (with Caution and Authorization)

In some instances, and only with the explicit approval and guidance of your institution's EHS department, on-site chemical treatment to decolorize and reduce the hazard of Methyl Violet B base waste may be permissible. This is a technical procedure that requires a thorough understanding of the chemical reactions involved and strict safety protocols.

Chemical Bleaching (Oxidation):

Oxidation can break down the chromophore of the dye, rendering it colorless and often less toxic.[1]

-

Principle: Strong oxidizing agents like sodium hypochlorite (bleach) or hydrogen peroxide can destroy the dye molecule.[1]

-

Experimental Protocol (Illustrative Example - For Small Volumes):

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

To a small, known volume of aqueous Methyl Violet B base waste, slowly add a concentrated solution of sodium hypochlorite (e.g., commercial bleach) while stirring.

-

Continue adding the oxidizing agent until the purple color disappears.

-

Be aware that this reaction can be exothermic and may produce fumes.

-

The resulting solution must still be evaluated for its pH and any remaining hazardous components before it can be considered for drain disposal. Never assume the treated waste is non-hazardous without verification and institutional approval.

-

Diagram: Decision Workflow for Methyl Violet B Base Waste Disposal

Caption: Decision workflow for the disposal of Methyl Violet B base waste.

Professional Hazardous Waste Disposal: The Standard and Safest Route

For the vast majority of laboratories, the most appropriate and compliant method for disposing of Methyl Violet B base waste is through a licensed professional hazardous waste disposal service.[8][15][16]

Procedure:

-

Contact your Institution's EHS Office: They will have established procedures and contracts with certified waste management companies.

-

Properly Package and Label: Ensure all waste containers are sealed, labeled, and stored according to institutional and regulatory requirements.[11][13]

-

Schedule a Pickup: Arrange for the collection of the waste by the authorized disposal company.[16]

Final Disposition Methods:

-

Incineration: This is a common method for destroying organic hazardous waste.[17][18] High-temperature incineration (often above 800°C in a primary chamber and 1100°C in a secondary chamber) can effectively destroy the Methyl Violet B base molecule, converting it into less harmful gaseous products, which are then scrubbed to remove pollutants before release.[19][20]

-

Hazardous Waste Landfill: Solidified or containerized Methyl Violet B base waste may be disposed of in a specially designed and permitted hazardous waste landfill.[17][21][22] These landfills have multiple liners and leachate collection systems to prevent the release of hazardous substances into the environment.[21][23] The Land Disposal Restrictions (LDR) program, under the Resource Conservation and Recovery Act (RCRA), may require treatment of the waste to reduce its toxicity before it can be landfilled.[24]

Part 4: Regulatory Framework: Navigating the Legal Landscape

The disposal of Methyl Violet B base waste is governed by a multi-tiered regulatory system. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA) .[24][25] States often have their own, sometimes more stringent, regulations.[9]

It is imperative that all laboratory personnel are aware of and compliant with the specific requirements of their local, state, and federal authorities.[9] Your institution's EHS office is the primary resource for navigating these regulations.

Conclusion

The responsible disposal of Methyl Violet B base waste is a non-negotiable aspect of professional scientific conduct. By understanding the inherent hazards of the compound, adhering to the principles of waste minimization, and meticulously following established collection and disposal protocols, researchers can ensure that their work advances scientific knowledge without compromising safety or environmental integrity. This guide provides the technical foundation for these practices, but it is the commitment of each individual scientist that truly safeguards our laboratories and our world.

References

-

Methyl violet. In Wikipedia. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methylviolet 2B. Retrieved from [Link]

-

Indiana Department of Environmental Management. (n.d.). Managing Waste: Landfills and Land Disposal Units. Retrieved from [Link]

-

Toxic waste. In Wikipedia. Retrieved from [Link]

-

Pro-Lab Diagnostics. (n.d.). SAFETY DATA SHEET Methyl Violet. Retrieved from [Link]

-

ScienceLab.com. (n.d.). Material Safety Data Sheet: Methyl violet (2B). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]

-

Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

ChemBK. (2024). methyl violet B base. Retrieved from [Link]

-

ACTenviro. (n.d.). Landfill, Hazardous Waste. Retrieved from [Link]

-

Pro-Lab Diagnostics. (n.d.). SAFETY DATA SHEET Methyl Violet Concentrate. Retrieved from [Link]

-

Carolina Biological Supply Company. (2015). Safety Data Sheet Methyl Violet, 2B DANGER. Retrieved from [Link]

-

Museum of Fine Arts, Boston. (2022). Methyl violet. Retrieved from [Link]

-

Chem Klean. (n.d.). Miami Dade Hazardous & Chemical Waste Disposal Services. Retrieved from [Link]

-

University of Rochester. (2020). Laboratory Waste Management Guidelines. Retrieved from [Link]

-

Clean Management Environmental Group, Inc. (n.d.). Hazardous Waste Disposal in Portland, Oregon. Retrieved from [Link]

-

American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

-

GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

-

Greer Enterprises. (n.d.). No. 1 Hazardous Waste Disposal | Tampa, FL. Retrieved from [Link]

-

Safety-Kleen. (n.d.). Environmental Products & Services. Retrieved from [Link]

-

Al-Tohamy, R., Ali, S. S., Li, F., Okasha, K. M., Mahmoud, Y. A. G., El-Sapagh, S., & Sun, J. (2022). High removal of methylene blue and methyl violet dyes from aqueous solutions using efficient biomaterial byproduct. PMC. Retrieved from [Link]

-

Fındık, S. (2025). Decolorization of cationic dyes methyl violet 2B and malachite green via a heterogeneous Fenton-like process using a novel magnetic zeolite-xanthan gum composite. PubMed. Retrieved from [Link]

-

Beck's Sanitation. (n.d.). Commercial Grease Trap Cleaning & More. Retrieved from [Link]

-

Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. Retrieved from [Link]

-

Visa, M., & Chelaru, A. M. (2019). Methyl violet dye removal using coal y ash (CFA) as a dual sites adsorbent. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]

-

Calambio Engineering AB. (2018). HAZARDOUS WASTE INCINERATION. Retrieved from [Link]

Sources

- 1. Methyl violet - Wikipedia [en.wikipedia.org]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. carlroth.com [carlroth.com]

- 5. chembk.com [chembk.com]

- 6. archpdfs.lps.org [archpdfs.lps.org]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]

- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]

- 13. odu.edu [odu.edu]

- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]

- 15. chemkleancorp.com [chemkleancorp.com]

- 16. cleanmanagement.com [cleanmanagement.com]

- 17. Environmental Products & Services | Used Oil [safety-kleen.com]

- 18. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. mpcb.gov.in [mpcb.gov.in]

- 20. calambio.se [calambio.se]

- 21. IDEM: Managing Waste: Landfills and Land Disposal Units [in.gov]

- 22. actenviro.com [actenviro.com]

- 23. epa.gov [epa.gov]

- 24. epa.gov [epa.gov]

- 25. Toxic waste - Wikipedia [en.wikipedia.org]

understanding the different grades of Methyl Violet for research

Topic: Understanding the Different Grades of Methyl Violet for Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the context of life sciences, "Methyl Violet" is not a single entity but a spectrum of triphenylmethane dyes defined by two distinct grading architectures: chemical methylation (2B, 6B, 10B) and purity specification (BSC, USP, Industrial).[1] Failure to distinguish between these leads to critical reproducibility crises in histology, gram staining, and cytotoxicity assays.[1]

This guide dismantles the complexity of Methyl Violet variants, providing a decision framework for selecting the precise grade required for high-fidelity research. It moves beyond basic definitions to explore the mechanistic impact of dye composition on experimental validity.

The Chemical Basis of Grading: The Methylation Series

The chromatic and functional properties of Methyl Violet are dictated by the number of methyl groups attached to the amine functional groups of the pararosaniline core. As methylation increases, the absorption maximum (

The "B" Designation System

The suffix "B" stands for "Blue." A higher number indicates a bluer shade, correlating directly with the degree of methylation.[2]

| Grade | Chemical Identity | Methyl Groups | Primary Research Application | |

| Methyl Violet 2B | Tetramethyl Pararosaniline | 4 | ~584 nm | pH Indicator (0.15–3.2), Amyloid staining, Specific bacterial differentiation.[1][3] |

| Methyl Violet 6B | Pentamethyl Pararosaniline | 5 | ~587 nm | Intermediate grade; often a mixture used in industrial dyeing, less common in precision bio-assays.[1] |

| Methyl Violet 10B | Hexamethyl Pararosaniline | 6 | ~590 nm | Gold Standard. Known as Crystal Violet .[1] Used for Gram staining, Cytotoxicity assays, and mitotic poisoning.[1] |

Critical Insight: "Gentian Violet" is a historical pharmacopeial term (USP/BP) that traditionally referred to a mixture of methyl violets.[1] In modern research, it is functionally synonymous with Crystal Violet (10B) , but the term "Gentian Violet" should be avoided in protocol publications to prevent ambiguity.

Visualization: The Methylation Pathway

The following diagram illustrates the chemical progression and the functional divergence of the grades.

Figure 1: The bathochromic shift and functional differentiation of Methyl Violet grades based on methylation.[1][3]

Purity Grades: The Hidden Variable in Reproducibility

Once the chemical identity (e.g., Crystal Violet/10B) is selected, the purity grade determines the dye's suitability for biological interaction.

Biological Stain Commission (BSC) Certified[1][3][4][5][6]

-

Definition: The dye has been chemically analyzed and functionally tested by the BSC independent laboratory.

-

Requirement: Mandatory for Histology and Microbiology .[1]

-

Why: Industrial grades often contain dextrin fillers or unreacted precursors that interfere with peptidoglycan binding in Gram stains, leading to false Gram-negatives.[1] A BSC label guarantees the dye performs specifically as a stain.

USP / Ph.[1] Eur. (Pharmacopeial)

-

Definition: Meets strict limits for heavy metals (Lead, Arsenic, Zinc) and residue on ignition.[1][4]

-

Requirement: Mandatory for Clinical/Therapeutic use or assays involving sensitive live-cell lines where heavy metal toxicity could confound cytotoxicity data.[1][3]

-

Why: While pure, USP grades are not necessarily tested for staining efficacy.[1]

Technical / Industrial Grade[1][8]

-

Definition: Variable purity (~80-90%).

-

Requirement: Suitable only for waste treatment or non-biological indicators.[1]

-

Risk: High variability in extinction coefficient (

) makes quantitative assays (like CV cytotoxicity) impossible to standardize between batches.[1][3]

Protocol: Self-Validating Crystal Violet Cytotoxicity Assay

Application: Quantification of adherent cell mass (viability) via Methyl Violet 10B (Crystal Violet).[1][3] Challenge: Non-linearity and background noise caused by dye precipitation or uneven washing.[1]

This protocol includes embedded "Validation Checkpoints" to ensure data integrity during execution.

Reagents

-

Dye: Crystal Violet (Methyl Violet 10B), BSC Certified or ACS Reagent Grade (Avoid Industrial).[3]

-

Staining Solution: 0.5% (w/v) Crystal Violet in 20% Methanol (acts as fixative and stain).[1][3]

-

Solubilization Buffer: 10% Acetic Acid or 100% Methanol.[1]

Workflow & Validation

Step 1: Fixation & Staining [1][5][6]

-

Aspirate culture media carefully to avoid detaching dying cells.

-

Add 50 µL of Staining Solution (0.5% CV in MeOH) to each well of a 96-well plate.

-

Incubate for 20 minutes at Room Temperature (RT).

Step 2: The "Gentle" Wash (Critical for Reproducibility) [1][3]

-

Immerse the entire plate into a large beaker of tap water. Do not spray water directly into wells.

-

Shake off water. Repeat 3-4 times until rinse water runs clear.[1][3]

-

Invert plate on paper towels and air dry overnight.

-

Validation Checkpoint 2: Visually inspect the dry plate. Control wells should show a uniform violet coating on the bottom. If "rings" or "spots" are visible, the washing was too aggressive or the cells were not confluent.

-

Step 3: Solubilization & Quantification

-

Add 200 µL Solubilization Buffer (10% Acetic Acid).[1]

-

Incubate 20 mins on a orbital shaker.

-

Measure Absorbance (OD) at 590 nm (570-600 nm range is acceptable).[1][3]

Logic Diagram: Assay Troubleshooting

Figure 2: Decision logic for troubleshooting Crystal Violet cytotoxicity assays.

References

-

Biological Stain Commission. Certification of Stains - Crystal Violet.[1][8][9] Biological Stain Commission.[1][8][10] [Link][1][3]

-

PubChem. Crystal Violet (Methyl Violet 10B) Compound Summary. National Library of Medicine. [Link][1][3]

-

Feoktistova, M., et al. (2016).[1] Crystal Violet Assay for Determining Viability of Cultured Cells.[6][11] Cold Spring Harbor Protocols.[1][11] [Link]

Sources

- 1. CAS 1340-02-9: methyl purple | CymitQuimica [cymitquimica.com]

- 2. Methyl_violet [bionity.com]

- 3. Crystal Violet | C25H30ClN3 | CID 11057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 548-62-9 CAS | CRYSTAL VIOLET | Biological Stains and Dyes | Article No. 03049 [lobachemie.com]

- 5. clyte.tech [clyte.tech]

- 6. Crystal violet staining protocol | Abcam [abcam.com]

- 7. creativebiolabs.net [creativebiolabs.net]

- 8. 甲基紫2B certified by the BSC | Sigma-Aldrich [sigmaaldrich.com]

- 9. tandfonline.com [tandfonline.com]

- 10. biologicalstaincommission.org [biologicalstaincommission.org]

- 11. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes: A Detailed Protocol for the Metachromatic Staining of Amyloid in Tissue Sections with Methyl Violet

Introduction: The Principle and Utility of Methyl Violet for Amyloid Detection

Methyl Violet, a cationic triphenylmethane dye, has historically been one of the first stains used for the detection of amyloid deposits in tissue sections, dating back to 1875.[1] While newer methods, such as the highly specific Congo Red stain, are now more common for diagnostic purposes, Methyl Violet remains a valuable tool in research settings. It is a rapid, cost-effective, and straightforward method for screening and identifying amyloid deposits.[2]

The staining mechanism relies on the phenomenon of metachromasia . This is a property where a dye stains a particular tissue component a different color from the color of the dye solution itself. Methyl Violet solution is blue-violet, but it stains amyloid deposits a distinct purple-red.[3] This color shift is attributed to the specific molecular arrangement of the dye molecules upon binding to the amyloid fibril. The highly ordered, β-pleated sheet structure of amyloid fibrils forces the cationic dye molecules to stack in a regular array. This stacking alters the light-absorbing properties of the dye, resulting in the metachromatic shift to red-purple.[4] The binding is thought to occur through electrostatic interactions between the cationic dye and negatively charged surface carboxyl ions or carbohydrate components present within the amyloid deposits.[1][5]

These application notes provide a comprehensive, field-tested protocol for the reliable staining of amyloid in tissue sections using Methyl Violet, complete with explanations of the critical steps, troubleshooting guidance, and reagent preparation.

I. Materials and Reagent Preparation

Consistent and accurate results begin with correctly prepared reagents. Ensure all chemicals are handled in accordance with their respective Safety Data Sheets (SDS).

| Reagent | Component | Quantity | Preparation Instructions |

| 1% Aqueous Methyl Violet Solution | Methyl Violet 2B (C.I. 42535) or 10B (C.I. 42555) | 1 g | Dissolve 1 g of Methyl Violet powder in 100 mL of distilled water. Stir thoroughly until fully dissolved. Some protocols may call for the addition of glacial acetic acid (e.g., 0.1 g dye, 2.5 mL acid, 97.5 mL water) to enhance staining.[6][7] |

| Differentiating Solution | Formalin (37-40% Formaldehyde) | 70 mL | Mix 70 mL of formalin with 30 mL of distilled water. This 70% aqueous formalin solution is used to de-stain the background tissue, increasing contrast.[3] Alternatively, a 1% aqueous solution of acetic acid can be used for brief differentiation (15-20 seconds).[8][9] |

| Saturated Sodium Chloride Solution | Sodium Chloride (NaCl) | ~36 g | Add NaCl to 100 mL of distilled water while stirring until no more salt will dissolve and a small amount remains at the bottom. This solution helps to stabilize the staining.[3] |

| Aqueous Mounting Medium | Corn Syrup, Glycerin Jelly, or Commercial Aqueous Mountant | As needed | Methyl Violet is soluble in alcohol and xylene, so a resinous, solvent-based mounting medium cannot be used as it will cause the stain to leach out.[1] An aqueous medium is essential for preserving the stain. |

II. Staining Protocol: Step-by-Step Methodology

This protocol is optimized for 5µm thick formalin-fixed, paraffin-embedded (FFPE) tissue sections. Cryostat sections can also be used and may show brighter metachromasia.[3]

A. Deparaffinization and Rehydration

The goal of this stage is to remove the paraffin wax and gradually reintroduce water to the tissue, allowing aqueous stains to penetrate.

-

Xylene: Immerse slides in Xylene for 2 changes of 5 minutes each.

-

Absolute Ethanol: Immerse slides in 100% ethanol for 2 changes of 3 minutes each.

-

95% Ethanol: Immerse slides in 95% ethanol for 2 minutes.

-

70% Ethanol: Immerse slides in 70% ethanol for 2 minutes.

-

Running Tap Water: Rinse slides gently under running tap water for 5 minutes.

-

Distilled Water: Rinse slides in a bath of distilled water.

B. Staining and Differentiation

This is the core of the protocol where the metachromatic reaction occurs. Differentiation is the most critical step and requires microscopic control to achieve optimal contrast.

-

Staining: Place slides into the 1% Aqueous Methyl Violet Solution for 3-5 minutes .[3][8]

-

Rinsing: Briefly rinse the slides in distilled water to remove excess stain.

-

Differentiation: Immerse slides in the Differentiating Solution (70% Formalin or 1% Acetic Acid). This step is highly variable. Check the section under a microscope every few seconds. The goal is to have deep purple-red amyloid deposits against a clear, light blue-violet background. Over-differentiation will remove the stain from the amyloid.[3][9]

-

Stopping Differentiation: Once the desired differentiation is achieved, immediately stop the process by washing thoroughly in running tap water for several minutes.

-

Stabilization (Optional but Recommended): Place slides into the Saturated Sodium Chloride Solution for 5 minutes to help fix the dye.[3]

-

Final Rinse: Rinse well with distilled water.

C. Mounting

Proper mounting is crucial to preserve the stain for archival purposes.

-

Draining: Carefully drain all excess water from the slide. The section should be just damp. Do not allow it to dry completely.

-

Mounting: Apply a drop of Aqueous Mounting Medium and coverslip.

-

Sealing (Optional): To prevent the aqueous mountant from evaporating over time, the edges of the coverslip can be sealed with clear nail polish.[3]

Experimental Workflow Diagram

Caption: Workflow for Methyl Violet staining of amyloid in tissue sections.

III. Expected Results

| Tissue Component | Staining Result |

| Amyloid Deposits | Purple-Red (Metachromatic) [3] |

| Nuclei | Blue-Violet (Orthochromatic)[3] |

| Background Connective Tissue | Blue-Violet (Orthochromatic)[3] |

IV. Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Weak or No Staining of Amyloid | 1. Staining time too short.2. Over-differentiation.3. Old or improperly prepared staining solution. | 1. Increase staining time in Methyl Violet.2. Differentiate for a shorter period; monitor closely under a microscope.3. Prepare fresh Methyl Violet solution. |

| High Background Staining | 1. Insufficient differentiation.2. Sections too thick. | 1. Increase differentiation time, ensuring amyloid remains stained.2. Ensure microtome is set to cut sections at 5µm. |

| Stain Fading or Leaching | 1. Use of alcohol or xylene after staining.2. Mounting with a resinous (solvent-based) medium. | 1. Avoid all alcohols and clearing agents after the final water rinse.2. Mount exclusively with an aqueous mounting medium like corn syrup or glycerin jelly.[1] |